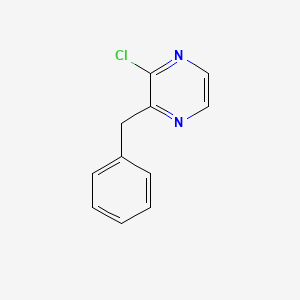
4-Chlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of chlorophenyl and quinoline moieties, exhibits unique chemical properties that make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenyl-8-methylquinoline: This step involves the condensation of 4-chlorobenzaldehyde with 2-methylquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Carboxylation: The resulting 4-chlorophenyl-8-methylquinoline is then subjected to carboxylation using carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylate derivative.
Esterification: Finally, the carboxylate derivative is esterified with 4-chlorophenol in the presence of a dehydrating agent, such as thionyl chloride, to yield 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
4-Chlorophenyl 2-(4-chlorophenyl)-8-methylquinoline: Lacks the carboxylate group but shares similar structural features.
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxamide: Contains an amide group instead of an ester group.
Uniqueness
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C23H15Cl2NO2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
(4-chlorophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H15Cl2NO2/c1-14-3-2-4-19-20(23(27)28-18-11-9-17(25)10-12-18)13-21(26-22(14)19)15-5-7-16(24)8-6-15/h2-13H,1H3 |
InChI 键 |
PKDCMTWIZPTWKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)

![N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045818.png)

![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12045834.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12045842.png)
![1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene](/img/structure/B12045850.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12045855.png)

![3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B12045870.png)

![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)


